

An In-depth Technical Guide to 3-(Dimethylamino)sydnone: Chemical and Physical Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Sydnone, 3-(dimethylamino)-

Cat. No.: B15480062

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Introduction

Sydnones are a unique class of mesoionic heterocyclic compounds characterized by a 1,2,3-oxadiazole ring with an exocyclic oxygen atom at the 5-position. These compounds possess a delocalized positive and negative charge within the ring system, leading to distinct chemical and physical properties. 3-(Dimethylamino)sydnone is a member of this family where a dimethylamino group is attached to the nitrogen at the 3-position. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, and potential biological significance, with a focus on data-driven insights and experimental methodologies. Due to the limited availability of direct experimental data for 3-(dimethylamino)sydnone, some information presented is based on established knowledge of closely related sydnone derivatives.

Chemical Properties

Structure and Nomenclature

- IUPAC Name: 3-(dimethylamino)-1,2,3-oxadiazol-3-ium-5-olate
- CAS Number: Not available

- Molecular Formula: $C_4H_7N_3O_2$ [\[1\]](#)
- Molecular Weight: 129.12 g/mol
- SMILES: CN(C)[N+]1=CC(=O)O[N-]1[\[1\]](#)

Table 1: Key Chemical Identifiers of 3-(Dimethylamino)sydnone

Identifier	Value
IUPAC Name	3-(dimethylamino)-1,2,3-oxadiazol-3-ium-5-olate
Molecular Formula	$C_4H_7N_3O_2$
Molecular Weight	129.12 g/mol
SMILES	<chem>CN(C)[N+]1=CC(=O)O[N-]1</chem>

Physical Properties

Direct experimental data for the physical properties of 3-(dimethylamino)sydnone are not readily available in the scientific literature. However, based on the known properties of other sydnone derivatives, the following estimations can be made.

Table 2: Estimated Physical Properties of 3-(Dimethylamino)sydnone

Property	Estimated Value/Range	Notes
Melting Point	Likely a solid at room temperature with a melting point in the range of 100-200 °C.	Sydnones are typically crystalline solids.[2] The melting point will be influenced by the polarity and crystal packing.
Boiling Point	Expected to decompose at higher temperatures rather than boil at atmospheric pressure.	Sydnone rings can be thermally labile.[3]
Solubility	Likely soluble in polar organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and alcohols. Limited solubility in nonpolar solvents and water is expected.	The mesoionic nature imparts polarity.[4]
Appearance	Expected to be a crystalline solid, possibly colorless or pale yellow.	Many sydnones are isolated as crystalline solids.[2]

Spectroscopic Properties

While experimental spectra for 3-(dimethylamino)sydnone are not published, characteristic spectral features of the sydnone ring are well-documented and can be used to predict its spectroscopic data.[5][6][7]

Table 3: Predicted Spectroscopic Data for 3-(Dimethylamino)sydnone

Spectroscopic Technique	Predicted Chemical Shifts/Bands
^1H NMR	* Sydnone ring proton (C4-H): δ 6.5-7.5 ppm (singlet). This is a characteristic downfield shift for the proton on the sydnone ring. ^[5] * Dimethylamino protons ($-\text{N}(\text{CH}_3)_2$): δ 3.0-3.5 ppm (singlet, 6H).
^{13}C NMR	* Sydnone carbonyl carbon (C5): δ 165-175 ppm. This is a characteristic chemical shift for the exocyclic carbonyl carbon in the sydnone ring. ^[5] * Sydnone ring carbon (C4): δ 90-100 ppm. ^[5] * Dimethylamino carbons ($-\text{N}(\text{CH}_3)_2$): δ 40-50 ppm.
Infrared (IR)	* Sydnone C=O stretch: $1730\text{-}1780\text{ cm}^{-1}$. This is a strong and characteristic absorption for the sydnone ring. ^[7] * C-H stretch (sydnone ring): $\sim 3100\text{ cm}^{-1}$. * C-N stretch: $1200\text{-}1350\text{ cm}^{-1}$.
Mass Spectrometry	* $[\text{M}+\text{H}]^+$: m/z 130.0560 ^[1]

Experimental Protocols

Synthesis of 3-(Dimethylamino)sydnone

A general and widely applicable method for the synthesis of 3-substituted sydnones involves the nitrosation of an N-substituted glycine followed by cyclodehydration.^[4] The following is a proposed experimental protocol for the synthesis of 3-(dimethylamino)sydnone based on these established methods.

Step 1: Synthesis of N,N-Dimethylglycine

This starting material is commercially available. If synthesis is required, it can be prepared by the reaction of dimethylamine with chloroacetic acid.

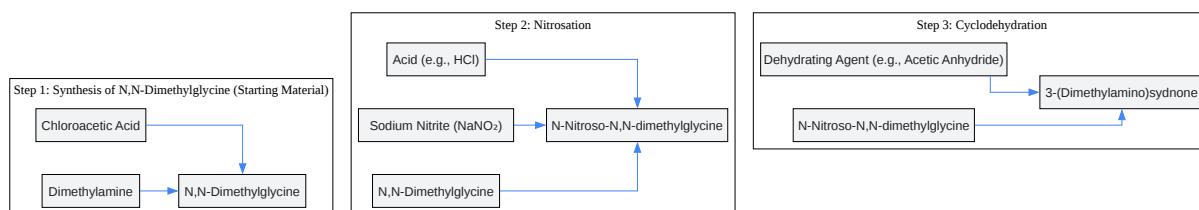
Step 2: Nitrosation of N,N-Dimethylglycine to form N-Nitroso-N,N-dimethylglycine

- Dissolve N,N-dimethylglycine in water.

- Cool the solution to 0-5 °C in an ice bath.
- Slowly add a solution of sodium nitrite in water while maintaining the low temperature.
- Acidify the reaction mixture with a mineral acid (e.g., HCl) to a pH of ~3, still at 0-5 °C.
- The N-nitroso-N,N-dimethylglycine product may precipitate or can be extracted with an organic solvent like dichloromethane.
- Dry the organic extracts over anhydrous sodium sulfate and remove the solvent under reduced pressure.

Step 3: Cyclodehydration of N-Nitroso-N,N-dimethylglycine to 3-(Dimethylamino)sydnone

- Dissolve the crude N-nitroso-N,N-dimethylglycine in a dehydrating agent such as acetic anhydride or trifluoroacetic anhydride.^[2]
- The reaction can be carried out at room temperature or with gentle heating (e.g., 40-60 °C) to facilitate the cyclization.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Once the reaction is complete, pour the reaction mixture into ice-water to precipitate the crude product and quench the anhydride.
- Collect the solid product by filtration, wash with cold water, and dry.
- Purify the crude 3-(dimethylamino)sydnone by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.



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Caption: Synthetic pathway for 3-(Dimethylamino)sydnone.

Analytical Methods

- Thin-Layer Chromatography (TLC): To monitor the reaction progress, using a mobile phase of ethyl acetate/hexane or dichloromethane/methanol. Visualization can be achieved under UV light.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectroscopy are essential for structural confirmation of the final product.
- Infrared (IR) Spectroscopy: To confirm the presence of the characteristic sydnone carbonyl group.
- Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition of the synthesized compound.
- Melting Point Analysis: To assess the purity of the final product.

Biological Activity and Signaling Pathways

Sydnones have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, anti-inflammatory, analgesic, and antitumor properties.[4][8][9] A key aspect of their biological function is their ability to act as nitric oxide (NO) donors.[4]

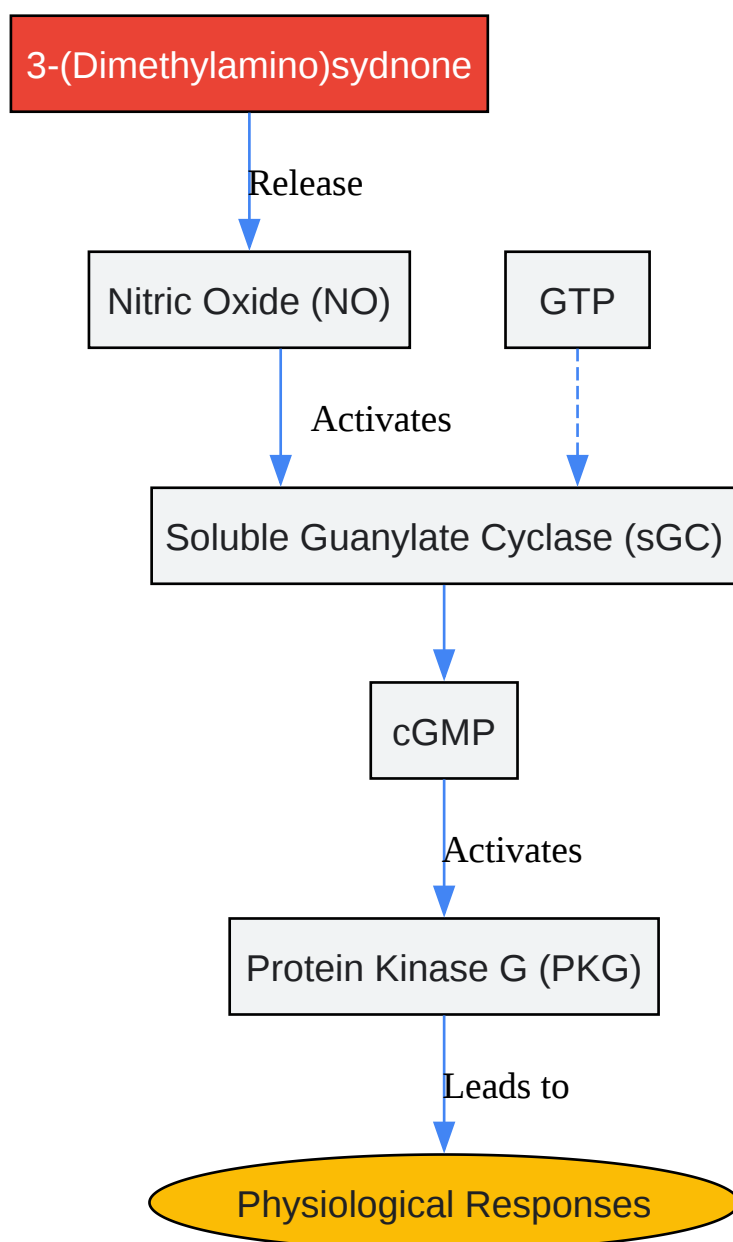
Nitric Oxide Donor Activity

Sydnones can release nitric oxide under physiological conditions. This release is thought to be responsible for some of their pharmacological effects, particularly their vasodilatory and anti-inflammatory properties. The nitric oxide signaling pathway is a crucial regulator of numerous physiological processes.

The Nitric Oxide Signaling Pathway

- **NO Synthesis:** Nitric oxide is endogenously produced by nitric oxide synthase (NOS) enzymes, which convert L-arginine to L-citrulline and NO.
- **Guanylate Cyclase Activation:** NO diffuses into target cells and binds to the heme moiety of soluble guanylate cyclase (sGC).
- **cGMP Production:** This binding activates sGC, which then catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).
- **Downstream Effects:** cGMP acts as a second messenger, activating protein kinase G (PKG) and other downstream effectors. This leads to a variety of cellular responses, including smooth muscle relaxation (vasodilation), inhibition of platelet aggregation, and modulation of neurotransmission.

3-(Dimethylamino)sydnone, as a sydnone derivative, is hypothesized to exert its biological effects at least in part through the release of nitric oxide and subsequent activation of the sGC-cGMP pathway.



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Caption: Proposed nitric oxide signaling pathway for 3-(Dimethylamino)sydnone.

Conclusion

3-(Dimethylamino)sydnone is a fascinating mesoionic compound with potential for further investigation in various scientific fields, particularly in medicinal chemistry and drug development. While specific experimental data for this compound is limited, this guide provides a robust framework based on the well-established chemistry of the sydnone class. The

proposed synthetic route and predicted physicochemical and spectroscopic properties offer a solid starting point for researchers. The likely involvement of the nitric oxide signaling pathway in its biological activity highlights a promising avenue for future pharmacological studies. Further experimental validation of the properties and biological effects of 3-(Dimethylamino)sydnone is crucial to fully unlock its potential.

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- To cite this document: BenchChem. [An In-depth Technical Guide to 3-(Dimethylamino)sydnone: Chemical and Physical Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15480062#chemical-and-physical-properties-of-3-dimethylamino-sydnone]

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